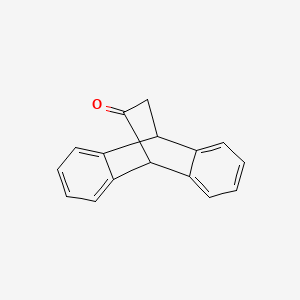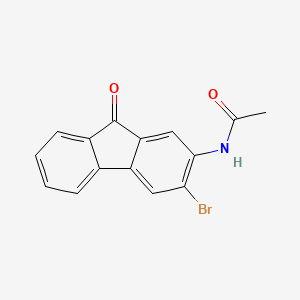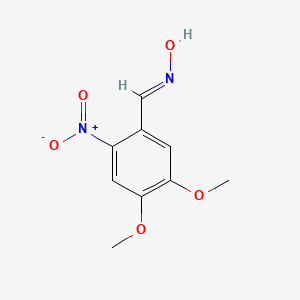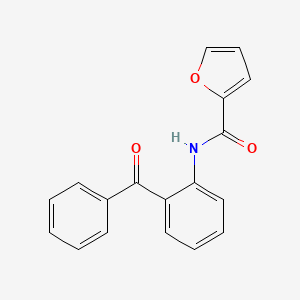
N-(2,6-dimethylphenyl)-N'-(3-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,6-Dimethylphenyl)-N’-(3-Pyridinyl)harnstoff beinhaltet typischerweise die Reaktion von 2,6-Dimethylanilin mit 3-Pyridincarbonsäurechlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Säurechlorids zu verhindern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von N-(2,6-Dimethylphenyl)-N’-(3-Pyridinyl)harnstoff kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur und Druck können den Produktionsprozess optimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,6-Dimethylphenyl)-N’-(3-Pyridinyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Nitroderivaten führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Als potenzielles Therapeutikum untersucht, da es mit bestimmten biologischen Zielstrukturen interagieren kann.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Mechanismus, durch den N-(2,6-Dimethylphenyl)-N’-(3-Pyridinyl)harnstoff seine Wirkung entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu gewünschten biologischen Ergebnissen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären.
Wirkmechanismus
The mechanism by which N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,6-Dimethylphenyl)-N’-(4-Pyridinyl)harnstoff
- N-(2,6-Dimethylphenyl)-N’-(2-Pyridinyl)harnstoff
- N-(2,6-Dimethylphenyl)-N’-(3-Pyridinyl)thioharnstoff
Einzigartigkeit
N-(2,6-Dimethylphenyl)-N’-(3-Pyridinyl)harnstoff ist aufgrund seines spezifischen Substitutionsschemas an den aromatischen Ringen einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl von 2,6-Dimethylphenyl- als auch von 3-Pyridinylgruppen kann im Vergleich zu anderen ähnlichen Verbindungen besondere Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
97627-19-5 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-6-11(2)13(10)17-14(18)16-12-7-4-8-15-9-12/h3-9H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
PTLVKCZOPNVJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)






![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)



